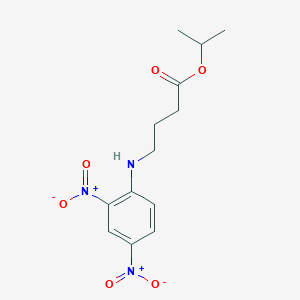

Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate

Description

Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate is an ester derivative featuring a butanoate backbone, an isopropyl ester group, and a 2,4-dinitrophenylamino substituent. Its molecular formula is C₁₃H₁₇N₃O₆, with a molecular weight of 323.29 g/mol. The compound’s structure includes two nitro groups at the 2- and 4-positions of the phenyl ring, conferring strong electron-withdrawing properties.

Properties

IUPAC Name |

propan-2-yl 4-(2,4-dinitroanilino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6/c1-9(2)22-13(17)4-3-7-14-11-6-5-10(15(18)19)8-12(11)16(20)21/h5-6,8-9,14H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXRMKKYPJBPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate typically involves the esterification of 4-aminobutanoic acid with isopropanol in the presence of a catalyst, followed by the introduction of the 2,4-dinitrophenyl group. The reaction conditions often require controlled temperatures and the use of reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate involves its interaction with molecular targets such as enzymes and proteins. The 2,4-dinitrophenyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Phenylamino Esters with Hydrophilic Substituents

Compound: Isopropyl 4-{4-[bis(2-hydroxyethyl)amino]phenyl}butanoate ()

- Molecular Formula: C₁₇H₂₇NO₄

- Molecular Weight : 309.41 g/mol

- Key Features: Bis(2-hydroxyethyl)amino group on the phenyl ring. Hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity.

- Applications : Likely used in surfactants or pharmaceutical intermediates due to its solubility in polar solvents.

Comparison :

- Solubility : The hydroxyl groups in ’s compound improve aqueous solubility compared to the hydrophobic nitro groups in the target compound.

- Reactivity: The dinitrophenylamino group in the target compound is more electrophilic, favoring nucleophilic aromatic substitution reactions, whereas ’s compound may undergo ester hydrolysis or participate in hydrogen bonding .

Phenoxy Herbicide Derivatives

Compound: 2,4-DB (4-(2,4-dichlorophenoxy)butanoate) ()

- Molecular Formula : C₁₀H₁₀Cl₂O₃

- Molecular Weight : 249.09 g/mol

- Key Features: Dichlorophenoxy group linked to a butanoate chain.

- Applications : Herbicide targeting broadleaf weeds.

Comparison :

- Bioactivity : 2,4-DB acts as an auxin mimic, disrupting plant growth. The target compound’s nitro groups lack herbicidal activity but may instead serve as electron-deficient motifs in dye synthesis or enzyme inhibition.

- Environmental Impact: Chlorinated phenoxy compounds like 2,4-DB persist in ecosystems, whereas nitroaromatic compounds may degrade into toxic byproducts under UV light .

Heterocyclic Amino Esters

Compound: Ethyl 4-((3-(4-(aminomethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)butanoate ()

- Molecular Formula : C₂₀H₂₄N₄O₂

- Molecular Weight : 353.4 g/mol

- Key Features: Imidazopyridazine core with aminomethylphenyl and ester groups.

- Applications : Investigated as a kinase inhibitor for pain management.

Comparison :

- Binding Interactions : The imidazopyridazine ring in ’s compound enables π-π stacking and hydrogen bonding with enzyme active sites. The target compound’s nitro groups may instead interact with electron-rich regions of proteins or DNA.

- Solubility : The heterocyclic structure in improves lipid solubility, enhancing blood-brain barrier penetration, whereas the target compound’s nitro groups may limit bioavailability .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The dinitrophenyl group in the target compound reduces electron density on the phenyl ring, making it susceptible to nucleophilic attack—a property absent in hydroxylated () or chlorinated () analogs .

- Biological Activity : While ’s compound targets kinases, the nitro groups in the target compound could confer antibacterial or antifungal activity via redox cycling, though toxicity remains a concern .

- Synthetic Utility : The target compound’s nitro groups are advantageous in Suzuki-Miyaura coupling reactions for functionalized aromatic systems, unlike the hydroxyl or chlorinated derivatives .

Biological Activity

Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a butanoate moiety with a 2,4-dinitrophenyl group, which imparts significant electron-withdrawing properties. The compound can be synthesized via a series of chemical reactions that typically involve the introduction of the 2,4-dinitrophenyl group onto an isopropyl butanoate framework. Key steps in the synthesis include:

- Nitration : Introduction of nitro groups to the phenyl ring.

- Amination : Formation of the amino group through nucleophilic substitution.

- Esterification : Finalizing the structure by forming an ester bond with isopropanol.

The synthesis conditions are critical for optimizing yield and purity, often requiring polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reactivity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies indicate that it exhibits:

- Antibacterial Activity : Effective against various strains of bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

- Antifungal Activity : Inhibitory effects on fungal growth have been observed, suggesting potential applications in treating fungal infections.

Cytotoxicity

Research has shown that this compound possesses cytotoxic properties against certain cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial activity. Similar compounds have been known to affect biochemical pathways related to Leishmania parasites, suggesting that this compound may inhibit their growth effectively.

The biological activity of this compound can be attributed to its interactions at the molecular level:

- Target Interactions : The compound likely interacts with specific proteins or enzymes within microbial cells or tumor cells, disrupting their normal functions.

- Biochemical Pathways : It may affect critical biochemical pathways involved in cell division and metabolism, leading to reduced viability of pathogens or cancer cells.

Research Findings and Case Studies

Several studies have focused on the biological evaluation of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Showed significant inhibition against Gram-positive bacteria with an MIC value of 15 µg/mL. |

| Study B | Cytotoxicity | Induced apoptosis in cancer cell lines at concentrations above 20 µM. |

| Study C | Antifungal Activity | Demonstrated a 70% reduction in fungal colony formation at a concentration of 50 µg/mL. |

These findings highlight the potential of this compound as a versatile agent in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing isopropyl 4-((2,4-dinitrophenyl)amino)butanoate, and what critical parameters influence yield?

The compound can be synthesized via a two-step process:

- Step 1 : Esterification of 4-bromobutanoic acid with isopropyl alcohol using a coupling agent (e.g., DCC/DMAP) to form isopropyl 4-bromobutanoate.

- Step 2 : Nucleophilic substitution of the bromine atom with 2,4-dinitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Critical parameters include reaction temperature (excessive heat may degrade nitro groups), solvent polarity (to stabilize intermediates), and stoichiometric ratios (avoiding excess aniline to prevent side reactions). Monitoring via TLC or HPLC is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- NMR :

- ¹H NMR : Signals for isopropyl protons (δ 1.2–1.3 ppm, doublet), butanoate methylene groups (δ 2.3–2.5 ppm), and aromatic protons from the dinitrophenyl group (δ 8.5–9.0 ppm).

- ¹³C NMR : Carbonyl resonance (δ ~170 ppm) and nitro group carbons (δ ~120–140 ppm).

Q. How does pH influence the stability of this compound in aqueous solutions?

The compound is prone to hydrolysis under extreme pH conditions:

- Acidic pH (≤3) : Protonation of the amino group may lead to ester hydrolysis, releasing 4-((2,4-dinitrophenyl)amino)butanoic acid.

- Alkaline pH (≥10) : Base-catalyzed ester cleavage dominates, yielding isopropanol and the corresponding carboxylate salt. Stability studies should employ buffered solutions (pH 4–8) at 25°C, monitored via HPLC to track degradation products like free acid or dinitroaniline derivatives .

Advanced Research Questions

Q. How can the coupling reaction between 2,4-dinitroaniline and isopropyl 4-bromobutanoate be optimized to minimize side products?

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity of the aniline.

- Temperature Control : Maintain 60–70°C to balance reaction rate and nitro group stability. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted aniline and bromoester intermediates .

Q. What advanced analytical methods are suitable for identifying degradation products under accelerated stability conditions?

- LC-MS/MS : Detects low-abundance degradation products (e.g., hydrolyzed acid or nitro-reduced derivatives) with high sensitivity.

- X-ray Crystallography : Resolves structural changes in degradation byproducts.

- NMR Kinetic Studies : Track real-time degradation in deuterated solvents under controlled pH/temperature .

Q. What structural features of this compound influence its potential as an enzyme inhibitor in biochemical assays?

- Nitro Groups : Electron-withdrawing effects may enhance binding to enzyme active sites (e.g., nitroreductases).

- Ester Linkage : Hydrolytic lability allows controlled release of active metabolites in vivo.

- Butanoate Chain : Flexibility may improve binding affinity to hydrophobic pockets. Comparative studies with analogs (e.g., methyl or ethyl esters) can elucidate structure-activity relationships using enzymatic assays (e.g., IC₅₀ determination) .

Methodological Notes

- Synthetic Reproducibility : Validate reaction conditions using control experiments with known reference standards (e.g., ethyl 4-bromo-2-methylbutanoate from ).

- Data Contradictions : If spectral data conflicts with computational predictions (e.g., DFT-calculated NMR shifts), re-evaluate solvent effects or tautomeric forms .

- Safety : Nitro compounds are potentially explosive; handle milligram-scale reactions in fume hoods with blast shields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.